molecular formula C21H22N2O4S B2838825 4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine CAS No. 866866-32-2

4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine

Cat. No.: B2838825
CAS No.: 866866-32-2
M. Wt: 398.48
InChI Key: NSTAYTILQPOVTA-UHFFFAOYSA-N
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Description

4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine is a versatile chemical compound with a unique structure that enables its use in various fields, such as drug development, organic synthesis, and material science. This compound is known for its distinctive quinoline and morpholine moieties, which contribute to its diverse reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing organoboron reagents and palladium catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring, leading to different morpholine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or morpholine rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound’s quinoline moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the morpholine ring may interact with various enzymes, inhibiting their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler compound with a similar morpholine ring structure.

    Quinoline derivatives: Compounds with similar quinoline moieties, such as 6-methoxyquinoline.

Uniqueness

4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine is unique due to its combination of quinoline and morpholine structures, which confer distinct reactivity and applications. This dual functionality makes it a valuable compound in various fields, from drug development to material science.

Properties

IUPAC Name

4-[6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-15-3-6-17(7-4-15)28(24,25)20-14-22-19-8-5-16(26-2)13-18(19)21(20)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTAYTILQPOVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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